5-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol hydrochloride
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Overview
Description
5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is a boron-containing compound with a unique structure that combines an aminomethyl group with a benzoxaborole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride typically involves the following steps:
Formation of the Benzoxaborole Core: The benzoxaborole core can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl halide with a boronic acid or ester in the presence of a palladium catalyst.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a Mannich reaction, which involves the condensation of formaldehyde, an amine, and a compound containing an active hydrogen atom.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups.
Scientific Research Applications
5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride has several applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. The boron atom in the benzoxaborole core can also interact with hydroxyl groups, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
5-(aminomethyl)-2-furancarboxylic acid: This compound has a similar aminomethyl group but a different core structure.
Uniqueness
5-(aminomethyl)-1,3-dihydro-2,1-benzoxaborol-1-ol hydrochloride is unique due to its combination of a benzoxaborole core and an aminomethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11BClNO2 |
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Molecular Weight |
199.44 g/mol |
IUPAC Name |
(1-hydroxy-3H-2,1-benzoxaborol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H10BNO2.ClH/c10-4-6-1-2-8-7(3-6)5-12-9(8)11;/h1-3,11H,4-5,10H2;1H |
InChI Key |
FADHACRGCQAFKL-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=C(C=C2)CN)O.Cl |
Origin of Product |
United States |
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